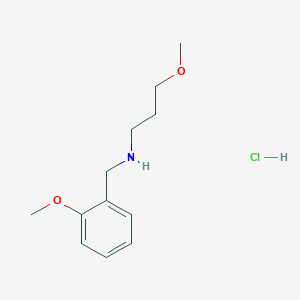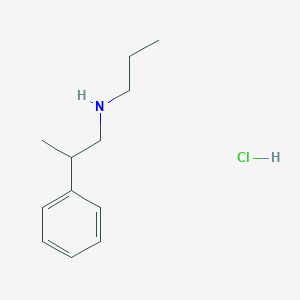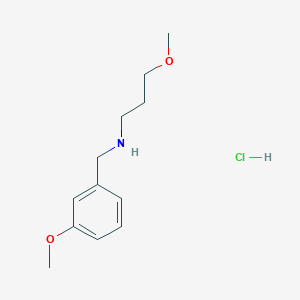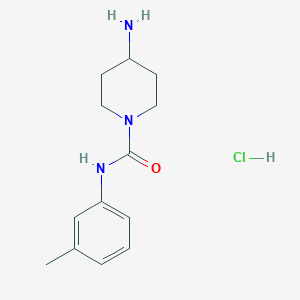
(2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride
Overview
Description
“(2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158562-27-6 . It has a linear formula of C12 H19 N O2 . Cl H . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methoxy-N-(2-methoxybenzyl)-1-propanamine hydrochloride . The InChI code for this compound is 1S/C12H19NO2.ClH/c1-14-9-5-8-13-10-11-6-3-4-7-12(11)15-2;/h3-4,6-7,13H,5,8-10H2,1-2H3;1H . The molecular weight of the compound is 245.75 .Physical And Chemical Properties Analysis
The compound is solid in physical form and is stored at room temperature . The molecular weight of the compound is 245.75 .Scientific Research Applications
Ionic Liquids
Ionic liquids (ILs) are fascinating solvents with unique physico-chemical properties. Researchers manipulate these properties by adjusting the nature of the cation or anion(2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride could find applications in ILs, contributing to fields such as electrochemistry, organic synthesis, and catalysis .
Deprotection Strategies
The p-methoxybenzyl (PMB) group is commonly used for protecting functional groups during organic synthesis. Interestingly, (2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride can be employed for deprotecting PMB ethers and esters. Researchers have developed high-yielding approaches using this compound, regenerating 4-methoxybenzyl chloride as a starting material .
Anti-Inflammatory Research
While not directly related to its chemical structure, (2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride shares similarities with other methoxybenzyl derivatives. These compounds have been investigated for their anti-inflammatory effects. Although more research is needed, they show promise as potential therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-14-9-5-8-13-10-11-6-3-4-7-12(11)15-2;/h3-4,6-7,13H,5,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHIDIPTALAFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086131.png)


![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)

amine hydrochloride](/img/structure/B3086163.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)
